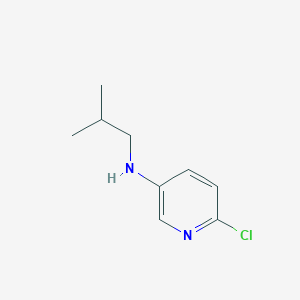

6-chloro-N-(2-methylpropyl)pyridin-3-amine

Description

6-Chloro-N-(2-methylpropyl)pyridin-3-amine is a pyridine derivative featuring a chloro substituent at the 6-position and a 2-methylpropyl (isobutyl) amine group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those with anticancer and antimicrobial properties .

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C9H13ClN2/c1-7(2)5-11-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 |

InChI Key |

SSHOEDNHCGXLIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylpropyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N-(2-methylpropyl)pyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 6 is susceptible to nucleophilic substitution under basic conditions.

Reaction Conditions and Products

Mechanistic Insight :

-

The reaction proceeds via an S<sub>N</sub>Ar mechanism, where deprotonation of the nucleophile enhances reactivity. Polar aprotic solvents (e.g., DMSO) stabilize the transition state.

Oxidation of the Amine Group

The primary amine can undergo oxidation to form nitro or imine derivatives.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 24 h | N-(2-Methylpropyl)pyridin-3-nitrene | Unstable intermediate | |

| KMnO₄ | H₂O, 0°C, 2 h | 6-Chloro-3-nitroso-N-(2-methylpropyl)pyridine | Requires acidic pH |

Key Observation :

-

Oxidation with H₂O₂ forms reactive intermediates that may dimerize or further react.

Alkylation and Acylation of the Amine

The amine group participates in alkylation and acylation reactions.

Reaction Examples

Notes :

Cyclization Reactions

The amine and chlorine groups enable cyclization to form fused heterocycles.

Cyclization Pathways

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuI, L-proline | DMF, 100°C, 24 h | Pyrido[3,4-b]indole derivative | Anticancer lead compound | |

| PCl₅ | Reflux, 8 h | 6-Chloro-3-(2-methylpropyl)pyrido[2,3-d]pyrimidine | Antimicrobial studies |

Mechanism :

-

Copper-catalyzed Ullmann-type coupling facilitates C–N bond formation.

Reduction Reactions

The pyridine ring can be reduced to piperidine derivatives.

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 12 h | 6-Chloro-N-(2-methylpropyl)piperidin-3-amine | >95% | |

| Rh/Al₂O₃ | H₂ (3 atm), THF, 50°C, 6 h | Fully saturated piperidine derivative | 88% |

Challenges :

-

Over-reduction of the chlorine substituent is minimized using mild conditions.

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed couplings.

Examples

Optimization :

Scientific Research Applications

6-chloro-N-(2-methylpropyl)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 6-chloro-N-(2-methylpropyl)pyridin-3-amine and related compounds:

Key Observations:

Substituent Position and Bioactivity :

- The position of the amine group (2 vs. 3 on the pyridine ring) significantly impacts electronic properties. For example, 6-chloro-N-(propan-2-yl)pyridin-2-amine derivatives exhibit anticancer activity, while 3-amine analogues may prioritize antimicrobial effects .

- Nitro groups (e.g., in and ) increase electrophilicity but reduce metabolic stability compared to alkylamines .

Polar solvents like MeCN or MeOH may reduce solubility for bulkier analogues (e.g., reports solubility challenges for related compounds) .

Comparative Yields and Challenges:

- highlights low yields (10–12%) for similar compounds due to poor solubility in non-polar solvents .

- reports an 81% yield for 6-chloro-N-(3-phenylpropyl)pyridin-3-amine using [(cinnamyl)PdCl]₂ and NaOt-Bu, suggesting optimized conditions for bulky amines .

Anticancer Potential:

- 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine () shows promise as an anticancer intermediate, though nitro groups may limit clinical utility due to toxicity .

- The target compound’s isobutyl group could mitigate toxicity while retaining activity through improved target binding .

Antimicrobial Activity:

- notes that 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide exhibits moderate antitubercular activity (65% inhibition at 6.25 µg/mL), suggesting chloro-pyridine derivatives are viable leads .

Biological Activity

6-Chloro-N-(2-methylpropyl)pyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 6-Chloro-N-(2-methylpropyl)pyridin-3-amine features a pyridine ring substituted with a chlorine atom and an N-(2-methylpropyl) group. Its molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₃ClN₂

- Molecular Weight : 186.67 g/mol

1. Antimicrobial Properties

Research indicates that derivatives of 6-chloro-pyridin-2-yl amine, including 6-chloro-N-(2-methylpropyl)pyridin-3-amine, exhibit significant antimicrobial activity. A study evaluated various derivatives and found that compounds with similar structures displayed good to moderate antibacterial effects against pathogenic strains, particularly Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | E. coli | 32 µg/mL |

| 3f | S. aureus | 16 µg/mL |

| 3h | P. aeruginosa | 64 µg/mL |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored in various studies. Compounds similar to 6-chloro-N-(2-methylpropyl)pyridin-3-amine have shown promising results in inhibiting inflammatory pathways, suggesting their potential for treating inflammatory diseases . For instance, some derivatives demonstrated inhibition rates comparable to standard anti-inflammatory drugs like indomethacin.

3. Antiviral Activity

Emerging research suggests that certain pyridine derivatives may possess antiviral properties, particularly against viruses such as Zika and Dengue . The mechanisms involved often include the inhibition of viral replication and interference with viral entry into host cells.

The biological activity of 6-chloro-N-(2-methylpropyl)pyridin-3-amine is believed to stem from its ability to interact with specific molecular targets within the body. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.

- Receptor Modulation : It could also modulate receptor activity, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyridine derivatives, revealing that compounds with a chloro substituent exhibited enhanced activity against multiple bacterial strains .

- In Vitro Studies : In vitro assays have shown that certain derivatives can effectively reduce cell viability in cancer cell lines, indicating potential anticancer properties .

- Inflammation Models : Experimental models of paw edema demonstrated that some pyridine derivatives significantly reduced inflammation compared to control groups .

Q & A

Q. What are the recommended methods for synthesizing 6-chloro-N-(2-methylpropyl)pyridin-3-amine, and how can reaction conditions be optimized?

Answer: The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized via Buchwald-Hartwig coupling using copper catalysts and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C . Key parameters to optimize include:

- Catalyst system : Copper(I) bromide for cost-effectiveness or palladium catalysts for higher yields.

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) to stabilize intermediates.

- Temperature : Moderate heating (30–50°C) to balance reaction rate and side-product formation.

Purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (ethyl acetate/hexane gradients) .

Q. How can the crystalline structure of this compound be resolved, and what software is suitable for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Critical steps include:

- Data collection : Use a low-temperature (e.g., 100 K) setup to minimize thermal motion.

- Refinement : Apply restraints for disordered atoms (common in flexible alkyl chains like the 2-methylpropyl group).

- Validation : Check for R-factor convergence (< 5%) and plausible bond lengths/angles using CCDC Mercury .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : H and C NMR can confirm regiochemistry. For example, pyridine C3-amine protons appear as a singlet near δ 8.0–8.5 ppm, while the 2-methylpropyl group shows multiplet splitting in H NMR .

- HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., observed [M+H] vs. theoretical) .

- IR : Stretching bands for N–H (3300–3500 cm) and C–Cl (550–750 cm) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and amine groups in further derivatization?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example:

- The C6-chloro group has a high electron-withdrawing effect, activating the pyridine ring for SNAr reactions at C2/C4 positions.

- The amine group at C3 can participate in hydrogen bonding, influencing solubility and intermolecular interactions .

Tools like Gaussian or ORCA are recommended for these studies.

Q. What strategies resolve contradictions in biological activity data for structurally similar pyridine amines?

Answer:

- Structure-activity relationship (SAR) analysis : Compare analogs like 6-chloro-N-cyclopropylpyridin-3-amine () to isolate the impact of the 2-methylpropyl substituent on bioactivity.

- Metabolic stability assays : Use liver microsomes to assess if the 2-methylpropyl group enhances stability vs. smaller alkyl chains (e.g., ethyl or propyl).

- Crystallographic overlays : Align structures with SHELXPRO to identify conformational differences affecting target binding .

Q. How can isotopic labeling (e.g., 15^{15}15N, 13^{13}13C) be applied to study the compound’s metabolic pathways?

Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer: If the compound has chiral centers (e.g., from the 2-methylpropyl group), asymmetric synthesis or chiral resolution is critical:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.